1-(Buta-2,3-dien-2-yl)-4-methylbenzene
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Overview
Description
1-(Buta-2,3-dien-2-yl)-4-methylbenzene is an organic compound characterized by the presence of a butadiene group attached to a methylbenzene (toluene) ring. This compound is of interest due to its unique structural features, which include a conjugated diene system and an aromatic ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Buta-2,3-dien-2-yl)-4-methylbenzene can be synthesized through various methods. One common approach involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, vinyl phosphates can be smoothly converted into trisubstituted buta-1,3-dienes via reaction with aryllithium reagents . Another method involves the gold-catalyzed reaction of propargylic esters with vinylazides, leading to the formation of buta-1,3-dien-2-yl esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
1-(Buta-2,3-dien-2-yl)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene system into alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-(Buta-2,3-dien-2-yl)-4-methylbenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Buta-2,3-dien-2-yl)-4-methylbenzene involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. The aromatic ring can undergo electrophilic substitution, leading to the formation of various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds have a similar diene system but differ in the presence of a pyrazole ring.
Buta-1,3-dien-2-yl esters: These esters share the diene system but have ester functional groups instead of a benzene ring.
Uniqueness
1-(Buta-2,3-dien-2-yl)-4-methylbenzene is unique due to its combination of a conjugated diene system and an aromatic ring. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
CAS No. |
63099-51-4 |
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Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
InChI |
InChI=1S/C11H12/c1-4-10(3)11-7-5-9(2)6-8-11/h5-8H,1H2,2-3H3 |
InChI Key |
JOXPBUHITCFBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C=C)C |
Origin of Product |
United States |
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